N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide
Description
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a heterocyclic compound featuring a pyrimidinone core (1,6-dihydropyrimidin-6-one) substituted at position 5 with a thiazole ring fused to a thiophene moiety. The acetamide group at position 2 is linked to a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-27-14-5-2-4-13(8-14)22-18(25)10-24-12-21-9-15(20(24)26)19-23-16(11-29-19)17-6-3-7-28-17/h2-9,11-12H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANILDVLJFDTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the thiazole and thiophene rings. Common reagents used in these reactions include:
Amines: for the formation of the pyrimidine ring.
Thiophene derivatives: for the incorporation of the thiophene ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reducing agents: Such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution reagents: Such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives similar to this compound have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types such as OVCAR-8 and SNB-19 . These findings suggest that modifications in the molecular structure can enhance anticancer efficacy.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that it exhibits inhibitory effects against a range of bacterial strains and fungi. For example, derivatives containing thiadiazole and thiazole rings have shown promising results in disk diffusion assays against gram-positive bacteria and fungi like Candida albicans . This positions the compound as a potential candidate for developing new antimicrobial agents.
Anticancer Studies
A study focusing on the synthesis and biological evaluation of related compounds found that modifications in the thiazole ring significantly influenced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines using the MTT assay, revealing that certain structural changes led to enhanced cytotoxicity .
Antimicrobial Screening
In a series of synthesized thiadiazolopyrimidines, researchers conducted antimicrobial screening against C. albicans and various bacteria. The results indicated notable inhibition zones, suggesting that these compounds could be effective in treating infections caused by resistant strains .
Data Tables
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various cellular processes, such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Target Compound vs. CK1 Inhibitor (Compound 19)
- Target: Pyrimidinone core (1,6-dihydropyrimidin-6-one) with a 5-[4-(thiophen-2-yl)thiazol-2-yl] substituent.
- Compound 19 : 3,4-Dihydropyrimidin-4-one core with a 3-(3,5-dimethoxyphenyl) group and a thioacetamide-linked 6-trifluoromethylbenzothiazole .
- The 3-methoxyphenyl acetamide in the target may improve solubility relative to Compound 19’s lipophilic trifluoromethyl group.
Target Compound vs. Benzothiazole Derivatives ()
- Compounds : Feature a methylenedioxybenzothiazole core with thio/piperazine acetamide chains.
- Key Differences: The target’s pyrimidinone core offers distinct hydrogen-bonding capabilities compared to the benzothiazole scaffold in compounds. The thiophene-thiazole substituent in the target introduces a planar, conjugated system absent in methylenedioxybenzothiazoles .
Common Alkylation/Acylation Strategies
- Target Synthesis: Likely involves alkylation of a thiopyrimidinone intermediate with 2-chloro-N-(3-methoxyphenyl)acetamide, analogous to methods in .
- Compound 19 Synthesis: Utilizes thioalkylation of a dihydropyrimidinone with a pre-functionalized benzothiazole-thioacetamide .
- Derivatives : Employ chloroacetyl chloride acylation followed by derivatization with mercaptoaryl/piperazine groups .
Physicochemical and Electronic Properties
- Solubility : The 3-methoxyphenyl group in the target enhances hydrophilicity compared to ’s trifluoromethyl group and ’s methylenedioxybenzothiazole.
- Electron Effects : The thiophene-thiazole system in the target provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in Compound 19 .
Biological Activity
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a methoxyphenyl group, a thiazole ring, and a dihydropyrimidine moiety. The synthetic route typically involves several steps:
- Formation of the pyrimidine core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the thiophene ring : Coupling reactions, such as Suzuki or Stille coupling, are commonly used.
- Acetamide attachment : Acylation reactions with acetic anhydride or acetyl chloride facilitate this step.
- Methoxylation : The phenyl ring is methoxylated using appropriate reagents under controlled conditions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazolidinones have shown promising antitumor effects against glioblastoma cells .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(3-methoxyphenyl)... | 12.5 | Antifungal against F. oxysporum |
| Thiazolidinone derivatives | 6.25 - 12.5 | Antitumor against glioblastoma cells |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various metabolic enzymes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological pathways:
- Receptor Binding : It may bind to receptors involved in inflammatory responses or microbial defense.
- Enzyme Modulation : By inhibiting key enzymes like AChE, it can alter neurotransmitter levels and impact neurophysiological processes.
- Cellular Uptake : The presence of the methoxy and thiazole groups enhances lipophilicity, facilitating better cellular penetration and bioavailability .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antitumor Activity : A case study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy .
- Antimicrobial Screening : In vitro testing revealed that derivatives with specific substitutions showed enhanced activity against resistant bacterial strains compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including coupling of thiophene-thiazole moieties with pyrimidinone-acetamide scaffolds. Key steps include:
- Use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitutions (e.g., chloroacetylation) .
- Monitoring via thin-layer chromatography (TLC) to track intermediate formation and reaction completion .
- Purification through recrystallization or column chromatography.
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : To confirm proton environments and connectivity, particularly for the thiophene-thiazole and pyrimidinone rings .
- X-ray crystallography : For resolving stereochemistry and verifying hydrogen-bonding interactions using SHELXL refinement .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns .
Q. What biological activities are associated with structurally similar thiazole-pyrimidinone derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:
- Thiazole derivatives show activity against bacterial pathogens via interference with DNA gyrase .
- Pyrimidinone scaffolds often target kinases or oxidoreductases .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables like temperature, solvent polarity, and reagent stoichiometry .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like molecular sieves can reduce hydrolysis .
- Catalysis : Explore Pd-mediated cross-coupling for efficient aryl-thiazole bond formation .
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using SAR studies .
- Tautomerism analysis : Investigate thione-thiol equilibria in the thiazole ring via UV-Vis or computational modeling, as tautomeric states alter bioactivity .
- Assay standardization : Validate experimental conditions (e.g., pH, co-solvents) to ensure reproducibility .
Q. What computational strategies predict binding affinities for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond acceptor counts .
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Test DMSO-water mixtures or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) to improve bioavailability .
Methodological Notes
- Crystallography : For accurate structural determination, collect high-resolution data (≤1.0 Å) and refine using SHELXL with Hirshfeld surface analysis .
- Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .
- Data reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
